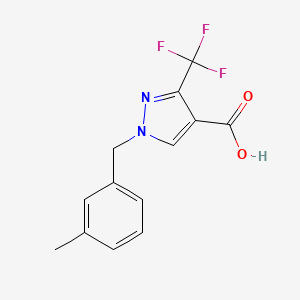1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC14643324
Molecular Formula: C13H11F3N2O2
Molecular Weight: 284.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H11F3N2O2 |
|---|---|
| Molecular Weight | 284.23 g/mol |
| IUPAC Name | 1-[(3-methylphenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H11F3N2O2/c1-8-3-2-4-9(5-8)6-18-7-10(12(19)20)11(17-18)13(14,15)16/h2-5,7H,6H2,1H3,(H,19,20) |
| Standard InChI Key | HTAOWNCQTVAHEX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)CN2C=C(C(=N2)C(F)(F)F)C(=O)O |
Introduction
Key Findings
1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 1946817-18-0) is a fluorinated pyrazole derivative with a molecular formula of and a molecular weight of 284.23 g/mol . Its structure integrates a trifluoromethyl group at the 3-position of the pyrazole ring and a 3-methylbenzyl substituent at the 1-position, conferring unique physicochemical and bioactive properties. This compound is synthesized via multi-step organic reactions, including Claisen condensation and pyrazole ring closure, and exhibits potential applications in agrochemical and pharmaceutical research due to its structural similarity to fungicidal precursors .
Chemical Identity and Structural Features
Molecular Structure
The compound’s IUPAC name is 1-[(3-methylphenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid, with the following structural characteristics:
-
Pyrazole core: A five-membered aromatic ring containing two adjacent nitrogen atoms.
-
Trifluoromethyl group (-CF): Positioned at the 3-position of the pyrazole ring, enhancing electronegativity and metabolic stability.
-
3-Methylbenzyl substituent: Attached to the 1-position via a methylene bridge, contributing to hydrophobic interactions.
-
Carboxylic acid (-COOH): Located at the 4-position, enabling hydrogen bonding and salt formation.
Table 1: Key Chemical Identifiers
Synthesis and Manufacturing
Claisen Condensation and Enolate Formation
The synthesis of analogous pyrazole derivatives, such as ethyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate, involves a Claisen condensation between alkyl difluoroacetate and a base to form an enolate salt . For 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a similar strategy is employed:
-
Enolate Formation: Reacting methyl 3-methylbenzyl-difluoroacetate with a strong base (e.g., NaH) generates a sodium enolate intermediate.
-
Acidification with CO: Introducing carbon dioxide and water acidifies the enolate, yielding the free alkyl difluoroacetoacetate .
Pyrazole Ring Closure
The critical step involves cyclizing the intermediate with methylhydrazine in a biphasic system (toluene/water) using a weak base (e.g., NaCO) to minimize ester hydrolysis . This method achieves regioselectivity >95% and yields >75% for related compounds .
Reaction Scheme:
Physicochemical Properties
Thermal Stability and Solubility
-
Boiling Point: 423.7°C (estimated via computational methods) .
-
Solubility: Limited aqueous solubility due to the trifluoromethyl and benzyl groups; soluble in polar aprotic solvents (e.g., DMF, DMSO) .
Spectroscopic Data
Applications and Industrial Relevance
Agrochemical Intermediate
The compound’s structural similarity to ethyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate—a precursor to fungicides with annual production exceeding 30,000 metric tons—suggests potential use in crop protection agents . The trifluoromethyl group enhances bioavailability and resistance to enzymatic degradation .
Pharmaceutical Research
As a carboxylic acid derivative, it may serve as a building block for protease inhibitors or kinase modulators. The 3-methylbenzyl group could improve blood-brain barrier penetration in CNS-targeted drugs .
Comparative Analysis with Related Compounds
Table 2: Comparison with 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid (CAS 113100-53-1)
| Property | 1-(3-Methylbenzyl) Derivative | 1-Methyl Derivative |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 284.23 g/mol | 194.11 g/mol |
| Boiling Point | 423.7°C | 345°C (estimated) |
| Key Substituent | 3-Methylbenzyl | Methyl |
The 3-methylbenzyl group increases molecular weight and hydrophobicity, potentially enhancing target binding in biological systems .
Future Research Directions
-
Optimize Synthesis: Scale-up using continuous flow reactors to improve yield and reduce waste.
-
Biological Screening: Evaluate antifungal and antibacterial activity in vitro.
-
Derivatization: Explore ester or amide derivatives to modulate solubility and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume